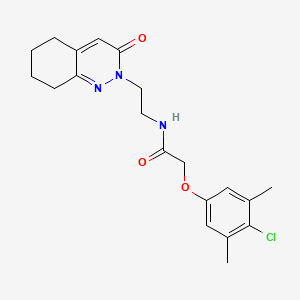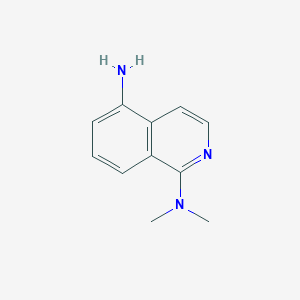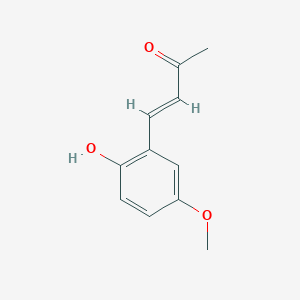
(3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one, also known as curcumin, is a naturally occurring polyphenolic compound found in the rhizome of turmeric (Curcuma longa). Curcumin has been extensively studied for its numerous health benefits, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one is complex and involves multiple pathways. Curcumin has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Curcumin also regulates the expression of various genes involved in inflammation, apoptosis, and cell proliferation. Curcumin has been shown to inhibit the activity of various enzymes, including COX-2, LOX, and iNOS. Curcumin also has a direct antioxidant effect by scavenging free radicals.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects. Curcumin has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Curcumin has also been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Curcumin has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Curcumin has also been shown to improve cardiovascular health by reducing oxidative stress and inflammation in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for lab experiments. It is a naturally occurring compound that is readily available and can be easily synthesized. Curcumin has been extensively studied and has a well-established safety profile. However, (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one has some limitations for lab experiments. Curcumin has poor solubility in water, which can limit its bioavailability. Curcumin also has poor stability, which can lead to degradation over time.
Direcciones Futuras
Curcumin research is an active area of research, and there are several future directions for (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one research. One future direction is to develop more effective (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one formulations that improve its bioavailability and stability. Another future direction is to study the effects of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one in combination with other compounds or drugs to enhance its therapeutic effects. Further research is also needed to understand the mechanism of action of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one and its effects on various diseases.
Métodos De Síntesis
Curcumin can be extracted from turmeric rhizomes by various methods, including Soxhlet extraction, maceration, and steam distillation. However, these methods are time-consuming and may lead to low yields. Chemical synthesis of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one is an alternative method that can produce high yields of pure (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one. The most commonly used method for synthesizing (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one is the Claisen-Schmidt condensation reaction between acetylacetone and vanillin in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its various health benefits. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. Curcumin has been studied in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, cardiovascular disease, and diabetes. Curcumin has also been shown to have antimicrobial and anti-viral properties.
Propiedades
IUPAC Name |
(E)-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-7-10(14-2)5-6-11(9)13/h3-7,13H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLCHCSFSHOAQQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2659208.png)
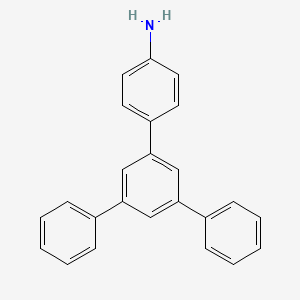
![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline](/img/structure/B2659213.png)
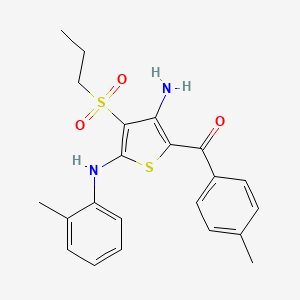
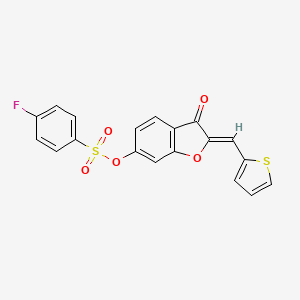
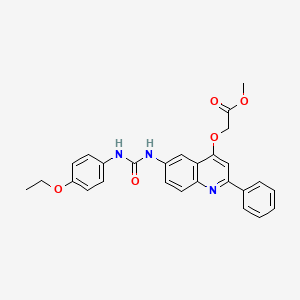
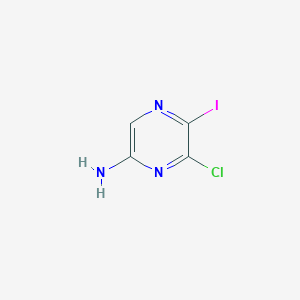

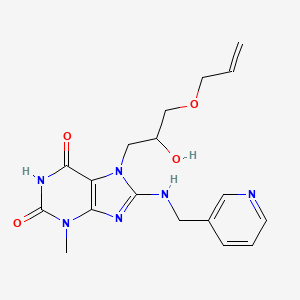
![Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2659224.png)
![6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride](/img/structure/B2659225.png)
![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)
